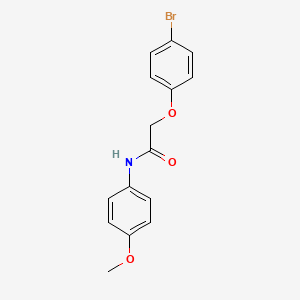
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide involves multistep synthetic routes, starting from readily available starting materials. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the adaptability of such synthetic approaches for related compounds (Zhang Da-yang, 2004). Another example includes the synthesis of polymers with pharmacological activity from methacrylic derivatives, showcasing the versatility in modifying the core structure for various applications (J. S. Román & A. Gallardo, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods. For instance, the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide reveals specific angles between substituents and the benzene ring, providing insight into the spatial arrangement that could influence the reactivity and properties of similar molecules (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives highlight the reactivity of the acetamide group and the influence of substituents on chemical behavior. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the potential transformations that acetamide derivatives can undergo (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, of related compounds provide valuable information. For example, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide displays specific dihedral angles and hydrogen bonding patterns in its crystal structure, which could inform the design and synthesis of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are influenced by their molecular structure. Studies on related compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, provide insights into reactivity, highlighting the effects of different substituents on the acetamide backbone (Gao Yonghong, 2009).
Applications De Recherche Scientifique
Cytotoxic and Pharmacological Properties
- A study by Rani et al. (2016) reports the synthesis of derivatives similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs, with their activity attributed to the presence of bromo, tert-butyl, and nitro groups.
Environmental Impact and Degradation Studies
- Li et al. (2015) investigated the impact of halide ions, including bromide, on the degradation of acetaminophen in advanced oxidation treatments. The study, available at Consensus, found that bromide ions influenced the degradation rate by promoting the formation of Br2-, which reacts slower than OH radicals. This research helps understand how bromide, a component of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, affects environmental processes.
Synthesis and Stereochemistry in Polymer Derivatives
- The synthesis and stereochemistry of polymer derivatives involving 4-methoxyphenylacetic acid, a component structurally related to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, were explored by Román and Gallardo (1992). Their research provides insights into the polymerization of methacrylic derivatives, relevant for understanding the behavior of similar acetamide compounds in polymer contexts.
Antimicrobial and Antioxidant Activities
- Research by Fuloria et al. (2014) on Schiff bases and Thiazolidinone derivatives of bromophenols, similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, demonstrates significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for acetamide derivatives.
Metabolism and Biomedical Implications
- The metabolism of compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats, which shares structural elements with 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, was studied by Kanamori et al. (2002). Understanding these metabolic pathways can provide insights into the biotransformation of similar compounds in biological systems.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELESPPVWIDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)